molecular formula C9H8BrClO B14418709 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one CAS No. 87427-59-6

2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one

Cat. No.: B14418709
CAS No.: 87427-59-6
M. Wt: 247.51 g/mol
InChI Key: HLDCKLUHLITEHK-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a brominated derivative of acetophenone, featuring both bromine and chlorine substituents on the aromatic ring. This compound is primarily used in research and development settings, particularly in the synthesis of other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one typically involves the bromination of 1-(3-chloro-4-methylphenyl)ethan-1-one. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The carbonyl group also plays a crucial role in its reactivity, allowing for reduction and oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

87427-59-6

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

2-bromo-1-(3-chloro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrClO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3

InChI Key

HLDCKLUHLITEHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CBr)Cl

Origin of Product

United States

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